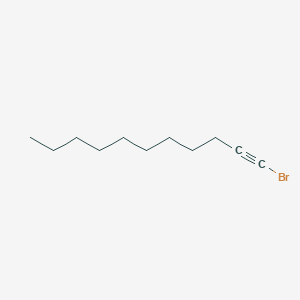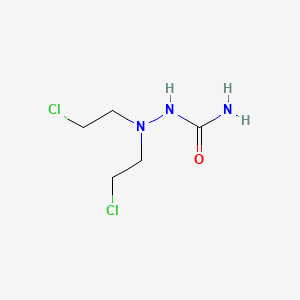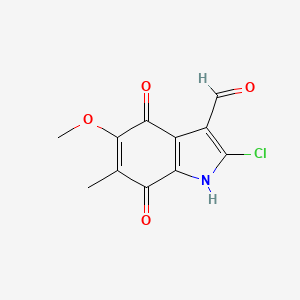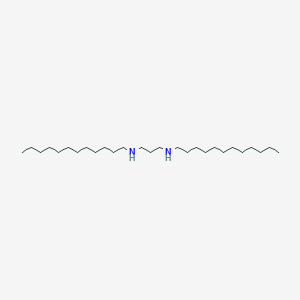
N~1~,N~3~-Didodecylpropane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~3~-Didodecylpropane-1,3-diamine: is a chemical compound with the molecular formula C27H58N2. It is a type of diamine, which means it contains two amine groups. This compound is known for its surfactant properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~3~-Didodecylpropane-1,3-diamine typically involves the reaction of dodecylamine with 1,3-dibromopropane. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours .
Industrial Production Methods: In industrial settings, the production of N1,N~3~-Didodecylpropane-1,3-diamine is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic reaction but is optimized for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: N1,N~3~-Didodecylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides and acyl chlorides are common reagents for substitution reactions
Major Products:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: N-alkylated or N-acylated derivatives
Applications De Recherche Scientifique
N~1~,N~3~-Didodecylpropane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in the study of cell membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors
Mécanisme D'action
The mechanism of action of N1,N~3~-Didodecylpropane-1,3-diamine involves its interaction with lipid membranes. The compound’s amphiphilic nature allows it to insert into lipid bilayers, disrupting membrane integrity. This can lead to cell lysis or increased membrane permeability. The molecular targets include phospholipids in the cell membrane, and the pathways involved are related to membrane destabilization .
Comparaison Avec Des Composés Similaires
- N~1~-Dodecylpropane-1,3-diamine
- N,N’-Dimethyl-1,3-propanediamine
- N-(3-Aminopropyl)-n-dodecylpropane-1,3-diamine
Comparison: N1,N~3~-Didodecylpropane-1,3-diamine is unique due to its longer alkyl chains, which enhance its surfactant properties compared to shorter-chain analogs like N1-Dodecylpropane-1,3-diamine. The presence of two dodecyl groups increases its hydrophobicity, making it more effective in applications requiring strong surfactant action .
Propriétés
Numéro CAS |
77215-50-0 |
|---|---|
Formule moléculaire |
C27H58N2 |
Poids moléculaire |
410.8 g/mol |
Nom IUPAC |
N,N'-didodecylpropane-1,3-diamine |
InChI |
InChI=1S/C27H58N2/c1-3-5-7-9-11-13-15-17-19-21-24-28-26-23-27-29-25-22-20-18-16-14-12-10-8-6-4-2/h28-29H,3-27H2,1-2H3 |
Clé InChI |
RVRMXANSMFGKHA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNCCCNCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



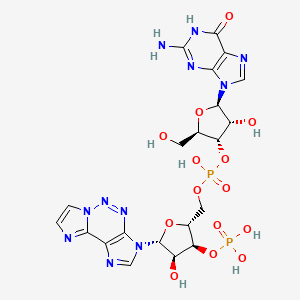
![8-(4-Nitrophenyl)-6-phenyl-1,5-diazabicyclo[5.1.0]oct-5-ene](/img/structure/B14443977.png)
![3-[2-(3-Hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14443985.png)

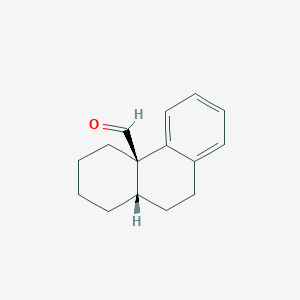
![N-[(Pyren-1-YL)methyl]aniline](/img/structure/B14443993.png)
![1,2-Dihydrobenzo[j]fluoranthene](/img/structure/B14443994.png)

